10,11-Dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
10,11-Dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Actinidic acid, also known as actinidate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Actinidic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, actinidic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, actinidic acid can be found in fruits. This makes actinidic acid a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
341971-45-7
VCID:
VC0030816
InChI:
InChI=1S/C30H46O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,18,20-24,31-33H,1,8-16H2,2-6H3,(H,34,35)
SMILES:
CC1C2C3=CCC4C(C3(CCC2(CCC1=C)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C
Molecular Formula:
C30H46O5
Molecular Weight:
486.7 g/mol
10,11-Dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
CAS No.: 341971-45-7
Reference Standards
VCID: VC0030816
Molecular Formula: C30H46O5
Molecular Weight: 486.7 g/mol
CAS No. | 341971-45-7 |
---|---|
Product Name | 10,11-Dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Molecular Formula | C30H46O5 |
Molecular Weight | 486.7 g/mol |
IUPAC Name | 10,11-dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C30H46O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,18,20-24,31-33H,1,8-16H2,2-6H3,(H,34,35) |
Standard InChIKey | FFMVHFPLIIYYNC-QXIFDOFRSA-N |
SMILES | CC1C2C3=CCC4C(C3(CCC2(CCC1=C)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C |
Canonical SMILES | CC1C2C3=CCC4C(C3(CCC2(CCC1=C)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C |
Appearance | Powder |
Description | Actinidic acid, also known as actinidate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Actinidic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, actinidic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, actinidic acid can be found in fruits. This makes actinidic acid a potential biomarker for the consumption of this food product. |
PubChem Compound | 23132228 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume